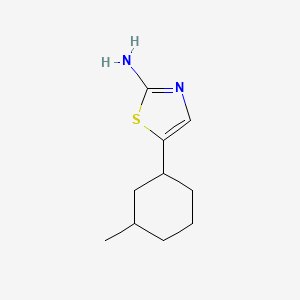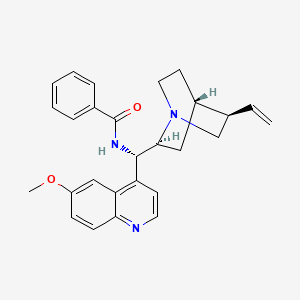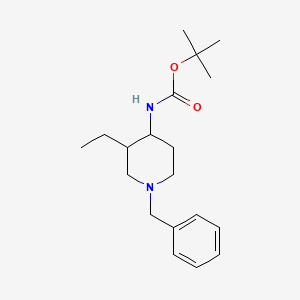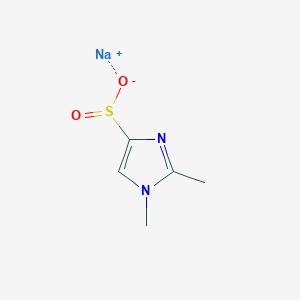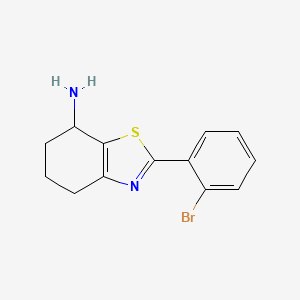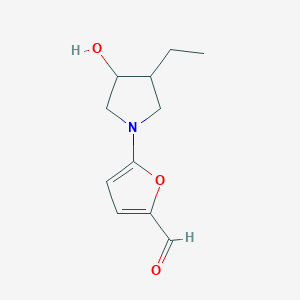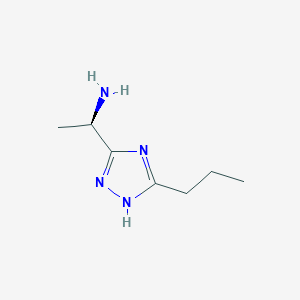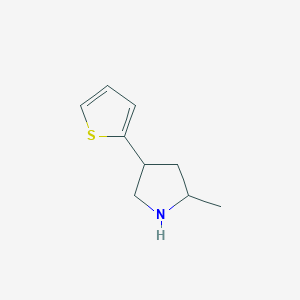![molecular formula C11H14Br3NO B13166748 2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene](/img/structure/B13166748.png)
2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene is a chemical compound with the molecular formula C11H14Br3NO and a molecular weight of 415.95 g/mol . It is characterized by the presence of three bromine atoms attached to a benzene ring, along with an aminopentyl group connected via an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene typically involves the bromination of a suitable benzene derivative followed by the introduction of the aminopentyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The aminopentyl group can be introduced through nucleophilic substitution reactions using appropriate amines .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atoms can be reduced to form less halogenated compounds.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted benzene derivatives .
Scientific Research Applications
2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene involves its interaction with specific molecular targets. The aminopentyl group allows the compound to interact with proteins and enzymes, potentially inhibiting their activity. The bromine atoms may also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene hydrochloride: A similar compound with a hydrochloride salt form.
This compound 3D-ZZB39112: Another variant used in chemical research .
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring and the presence of the aminopentyl group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
Molecular Formula |
C11H14Br3NO |
|---|---|
Molecular Weight |
415.95 g/mol |
IUPAC Name |
5-(2,4,6-tribromophenoxy)pentan-2-amine |
InChI |
InChI=1S/C11H14Br3NO/c1-7(15)3-2-4-16-11-9(13)5-8(12)6-10(11)14/h5-7H,2-4,15H2,1H3 |
InChI Key |
CVWXXNBLWVLBPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCOC1=C(C=C(C=C1Br)Br)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Amino-4-(methylsulfanyl)phenyl]propan-1-one](/img/structure/B13166674.png)
![Methyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13166685.png)
